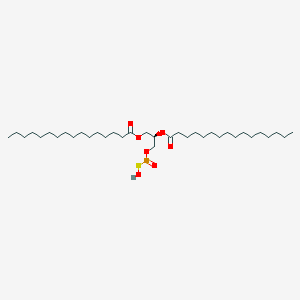

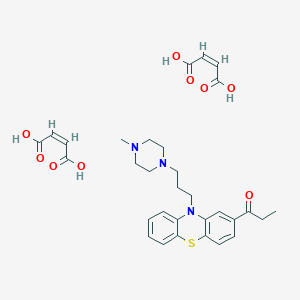

1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate, commonly known as MPP, is a phenothiazine derivative that has been extensively studied for its biochemical and physiological effects. MPP is a potent inhibitor of dopamine uptake and has been used in scientific research to study the mechanism of action of dopamine transporters and their role in neurological diseases such as Parkinson's disease.

作用机制

MPP inhibits the reuptake of dopamine by binding to the dopamine transporter, a protein that is responsible for removing dopamine from the synaptic cleft. By inhibiting dopamine uptake, MPP increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling in the brain.

生化和生理效应

MPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine uptake, MPP has been shown to inhibit the uptake of other neurotransmitters such as norepinephrine and serotonin. MPP has also been shown to have antioxidant properties and to protect against oxidative stress.

实验室实验的优点和局限性

MPP is a useful tool for studying the mechanism of action of dopamine transporters and their role in neurological diseases. However, there are some limitations to its use in lab experiments. MPP is a potent inhibitor of dopamine uptake, which can lead to high levels of dopamine in the brain and potential neurotoxicity. Additionally, MPP has been shown to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for research on MPP and its effects on the brain. One area of interest is the role of dopamine transporters in addiction and substance abuse. Another area of interest is the potential therapeutic use of MPP and other dopamine transporter inhibitors in the treatment of neurological diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP and its potential off-target effects on other neurotransmitter systems.

合成方法

MPP can be synthesized by reacting 3-(4-Methyl-1-piperazinyl)propylamine with phenothiazine-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with maleic acid to form the dimaleate salt of MPP.

科研应用

MPP has been used extensively in scientific research to study the mechanism of action of dopamine transporters and their role in neurological diseases such as Parkinson's disease. MPP is a potent inhibitor of dopamine uptake, and its effects on the brain have been studied using various techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

性质

CAS 编号 |

108670-13-9 |

|---|---|

产品名称 |

1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate |

分子式 |

C27H33N3O5S |

分子量 |

627.7 g/mol |

IUPAC 名称 |

(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]propan-1-one |

InChI |

InChI=1S/C23H29N3OS.2C4H4O4/c1-3-21(27)18-9-10-23-20(17-18)26(19-7-4-5-8-22(19)28-23)12-6-11-25-15-13-24(2)14-16-25;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

InChI 键 |

RSHYDNJEWORYDW-UHFFFAOYSA-N |

手性 SMILES |

CCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

规范 SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

同义词 |

1-Propanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl )-, dimaleate |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)